2-(diethylamino)ethyl 3,4-dihydroxybenzoate
Overview
Description
2-(Diethylamino)ethyl 3,4-dihydroxybenzoate, commonly known as DEAE, is a chemical compound that belongs to the group of organic compounds known as benzoic acid esters. DEAE is widely used in scientific research due to its unique biochemical and physiological effects.
Mechanism of Action
DEAE acts as a weak base and can form a salt with acids. The diethylaminoethyl group in DEAE can also act as a proton acceptor and a hydrogen bond donor. DEAE can interact with proteins and other biomolecules through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The mechanism of action of DEAE depends on the specific application and the properties of the biomolecules involved.
Biochemical and Physiological Effects
DEAE has a wide range of biochemical and physiological effects. It can interact with proteins and other biomolecules in various ways, which can affect their structure and function. DEAE can also affect the pH and ionic strength of biological systems, which can have an impact on cellular processes. DEAE has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
DEAE has several advantages for lab experiments. It is a relatively stable compound that can be stored for long periods without degradation. DEAE is also readily available and cost-effective. However, DEAE has some limitations for lab experiments. It can interact with biomolecules in unpredictable ways, which can affect the outcome of experiments. DEAE can also be toxic to cells at high concentrations, which can limit its use in some applications.
Future Directions
There are several future directions for the use of DEAE in scientific research. DEAE can be used to develop new pharmaceuticals with antioxidant and anti-inflammatory properties. DEAE can also be used to study the structure and function of proteins and other biomolecules. The use of DEAE in protein purification and chromatography procedures can be optimized to improve the efficiency and yield of these processes. DEAE can also be used in the development of new analytical techniques for the detection and quantification of biomolecules.
Conclusion
2-(Diethylamino)ethyl 3,4-dihydroxybenzoate is a versatile compound with a wide range of scientific research applications. Its unique biochemical and physiological effects make it a popular choice for protein purification, chromatography, and other lab experiments. DEAE has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Overall, DEAE is a valuable tool for scientists and researchers in various fields of study.
Scientific Research Applications
DEAE has a wide range of scientific research applications. It is commonly used as a reagent in the synthesis of pharmaceuticals and other organic compounds. DEAE is also used as a buffer in biochemical and molecular biology experiments. It is a common ingredient in protein purification and chromatography procedures. DEAE can also be used as a pH indicator in analytical chemistry.
properties
IUPAC Name |
2-(diethylamino)ethyl 3,4-dihydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-3-14(4-2)7-8-18-13(17)10-5-6-11(15)12(16)9-10/h5-6,9,15-16H,3-4,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLCAAYKDZHGMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC(=C(C=C1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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